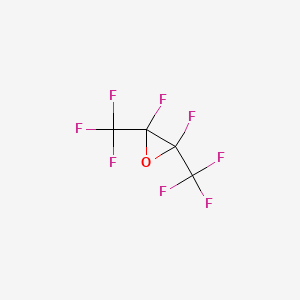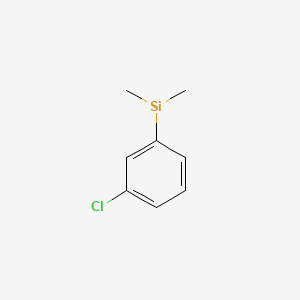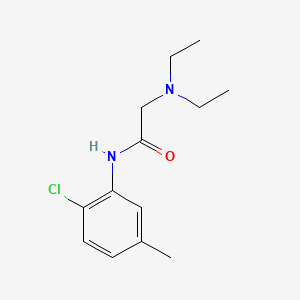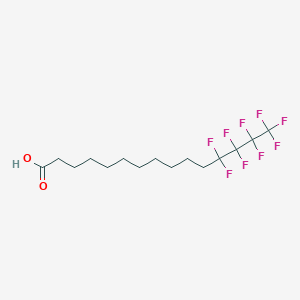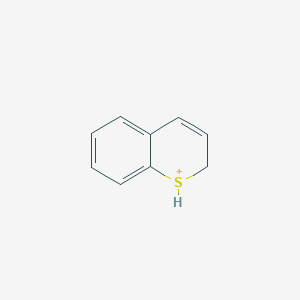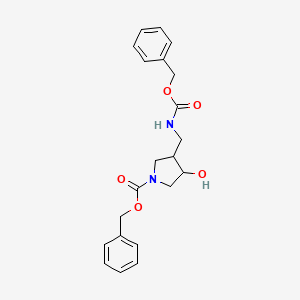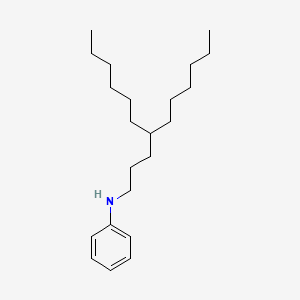
N-(4-hexyldecyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hexyldecyl)aniline: is an organic compound with the molecular formula C22H39N 4-hexadecylaniline and is characterized by a long alkyl chain attached to an aniline group. This compound is used in various applications due to its unique chemical properties, including its role as a surfactant and its use in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-hexyldecyl)aniline can be synthesized through the condensation reaction of aniline with halocetane under basic conditions. This method involves reacting aniline with hexadecahaloalkyl compounds . The reaction typically requires a base such as sodium hydroxide to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: N-(4-hexyldecyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
N-(4-hexyldecyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of N-(4-hexyldecyl)aniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. Its long alkyl chain provides hydrophobic interactions, making it effective as a surfactant. The aromatic ring allows for electrophilic substitution reactions, further diversifying its chemical reactivity .
Comparison with Similar Compounds
- 4-hexadecylaniline
- 4-n-Hexadecylaniline
- Benzenamine, 4-hexadecyl-
Comparison: N-(4-hexyldecyl)aniline is unique due to its specific structure, which combines a long alkyl chain with an aniline group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Compared to other similar compounds, this compound offers a balance of reactivity and stability, making it suitable for use in both research and industrial settings .
Properties
Molecular Formula |
C22H39N |
|---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
N-(4-hexyldecyl)aniline |
InChI |
InChI=1S/C22H39N/c1-3-5-7-10-15-21(16-11-8-6-4-2)17-14-20-23-22-18-12-9-13-19-22/h9,12-13,18-19,21,23H,3-8,10-11,14-17,20H2,1-2H3 |
InChI Key |
ZZBQMSDIWQOAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)CCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
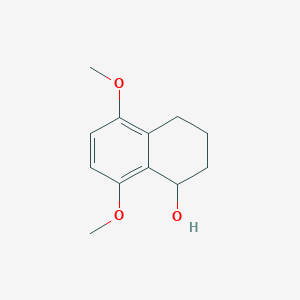
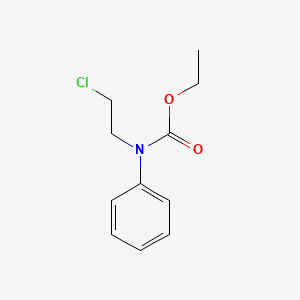

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

